molecular formula C10H10ClNO2 B1501285 7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1214066-85-9

7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B1501285
CAS No.: 1214066-85-9
M. Wt: 211.64 g/mol
InChI Key: MEPQXNVPPYNTHZ-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The molecular structure of this compound is defined by its molecular formula C10H10ClNO2 and molecular weight of 211.64 grams per mole. The compound features a tetrahydroisoquinoline core structure, which represents a partially saturated version of the aromatic isoquinoline ring system. This reduction of the pyridine portion of the isoquinoline creates a six-membered ring containing one nitrogen atom in a non-aromatic environment, while maintaining the aromatic benzene ring portion of the original isoquinoline structure.

The nomenclature of this compound follows systematic chemical naming conventions that precisely describe its structural features. The base name "isoquinoline" refers to the fundamental bicyclic structure consisting of a benzene ring fused to a pyridine ring. The prefix "1,2,3,4-tetrahydro" indicates that four hydrogen atoms have been added across the pyridine portion of the isoquinoline, resulting in a saturated six-membered ring containing the nitrogen atom. The "7-chloro" designation specifies that a chlorine atom has replaced a hydrogen atom at the seventh position of the ring system, while "1-carboxylic acid" indicates the presence of a carboxyl group (-COOH) attached to the first carbon of the tetrahydroisoquinoline framework.

Structural Parameter Specification
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
Chemical Abstract Service Number 1214066-85-9
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System OC(=O)C1NCCc2c1cc(Cl)cc2

The stereochemical considerations of this compound involve the potential for chirality at the first carbon bearing the carboxylic acid group. This asymmetric center can give rise to enantiomers, though the specific stereochemical configuration would need to be determined through appropriate analytical methods or specified in synthetic preparations.

Historical Context in Isoquinoline Alkaloid Research

The development and study of this compound must be understood within the broader historical context of isoquinoline alkaloid research, which spans over a century of scientific investigation. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate, marking the beginning of systematic research into this important class of heterocyclic compounds. This initial discovery laid the groundwork for understanding the fundamental properties and reactivity patterns that would later inform the synthesis and study of more complex derivatives.

The historical significance of isoquinoline alkaloids in natural product chemistry cannot be overstated, as these compounds represent some of the most pharmacologically important molecules known to science. Natural isoquinoline alkaloids such as morphine, codeine, papaverine, berberine, and palmatine have been used extensively in traditional medicine systems and continue to serve as important therapeutic agents in modern medicine. These naturally occurring compounds provided the inspiration and structural templates for the development of synthetic analogs and derivatives, including specialized compounds like this compound.

The evolution of synthetic methodologies for creating tetrahydroisoquinoline derivatives has been driven by the recognition of their potential as pharmaceutical intermediates and bioactive compounds. Early synthetic approaches focused on classical methods such as the Pictet-Spengler reaction and the Bischler-Napieralski reaction, which provided access to various substituted tetrahydroisoquinoline structures. More recent developments have incorporated advanced catalytic methods and stereoselective transformations, enabling the precise construction of complex tetrahydroisoquinoline derivatives with specific substitution patterns.

The research trajectory leading to compounds like this compound reflects the systematic exploration of structure-activity relationships within the isoquinoline alkaloid family. Scientists have recognized that modifications to the basic isoquinoline scaffold, including halogenation, carboxylation, and other functional group introductions, can dramatically alter the biological and chemical properties of these molecules. This understanding has driven the synthesis and evaluation of numerous tetrahydroisoquinoline derivatives, each designed to probe specific aspects of molecular recognition and biological activity.

The contemporary relevance of tetrahydroisoquinoline research is exemplified by recent advances in total synthesis methodologies, where researchers have developed increasingly sophisticated approaches to construct complex alkaloid structures. Modern synthetic strategies often employ multiple catalytic transformations and stereoselective reactions to achieve the precise construction of tetrahydroisoquinoline frameworks with defined substitution patterns. These methodological advances have made compounds like this compound more accessible for detailed study and potential application development.

Historical Milestone Year Significance
First isolation of isoquinoline from coal tar 1885 Established foundation for isoquinoline chemistry
Development of Pictet-Spengler reaction Early 1900s Provided synthetic access to tetrahydroisoquinoline structures
Recognition of isoquinoline alkaloids as major natural product class Mid-1900s Identified therapeutic potential and structural diversity
Advanced catalytic synthesis methods 2000s-present Enabled precise construction of complex derivatives

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPQXNVPPYNTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672197
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214066-85-9
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Amino Group via Benzylation

  • Starting Material: 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Reagents: Benzyl bromide, potassium carbonate or sodium carbonate, organic solvent such as dimethylformamide (DMF).
  • Procedure: The amino group is protected by reacting the hydrochloride salt of 7-chloro-1,2,3,4-tetrahydroisoquinoline with benzyl bromide in the presence of an alkali base (K2CO3 or Na2CO3) at low temperatures (0–5 °C) for approximately 20 hours.
  • Outcome: Formation of 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline as a brown-yellow oil with yields around 86%.

Lithiation and Carboxylation

  • Reagents: Butyl lithium, carbon dioxide (CO2), tetrahydrofuran (THF), and N,N,N',N'-tetramethylethylenediamine (TMEDA).
  • Procedure: The benzyl-protected intermediate undergoes lithiation using butyl lithium in THF with TMEDA as a ligand to stabilize the organolithium species. Subsequent bubbling of CO2 introduces the carboxyl group at the 1-position.
  • Conditions: The reaction is carried out at controlled low temperatures to ensure regioselectivity and avoid side reactions.
  • Outcome: Formation of 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a hydrochloride salt after salification and purification.

Debenzylation via Catalytic Hydrogenation

  • Catalyst: 5% palladium on carbon (Pd/C).
  • Solvent: Methanol or ethanol.
  • Conditions: The protected carboxylic acid hydrochloride is subjected to catalytic hydrogenation under hydrogen atmosphere at mild temperatures (50–65 °C) and pressures (1–4 atm) for 16–20 hours.
  • Acidic Medium: 12N hydrochloric acid is used to maintain the acidic environment, facilitating the cleavage of the benzyl protecting group.
  • Outcome: The final product, 7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, is obtained as a white solid with high purity (>99% by HPLC) and yields ranging from 84% to 91%.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Purity (HPLC)
1 Benzylation (Protection) 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Benzyl bromide, K2CO3 or Na2CO3, DMF, 0–5 °C, 20 h 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline ~86 Not specified
2 Lithiation/Carboxylation 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline Butyl lithium, CO2, THF, TMEDA, low temp 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride Not specified Not specified
3 Catalytic Hydrogenation 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride Pd/C, H2, MeOH or EtOH, 50–65 °C, 1–4 atm, HCl This compound hydrochloride 84–91 >99%

Additional Research Insights

  • The use of TMEDA in the lithiation step is critical for stabilizing the organolithium intermediate and enhancing regioselectivity of carboxylation.
  • Choice of solvent in the hydrogenation step (methanol vs. ethanol) and hydrogen pressure affects the reaction time and purity of the product; higher pressures and temperatures can reduce reaction time but may increase impurities.
  • The method described is scalable and suitable for industrial production due to stable intermediates, minimized solid waste, and cost efficiency.

Alternative and Chemoenzymatic Approaches

While the above method is a classical chemical synthesis route, recent studies have explored chemoenzymatic synthesis of optically pure tetrahydroisoquinoline carboxylic acids using D-amino acid oxidase enzymes to achieve stereoselectivity. However, these methods focus more on enantiomeric purity rather than the preparation of the 7-chloro derivative specifically and are thus supplementary to the main chemical synthesis routes.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide and selenium dioxide.

  • Reduction: : Reduction reactions may involve the use of hydrogen gas or metal hydrides.

  • Substitution: : Substitution reactions typically require strong acids or bases to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various research and industrial applications.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of small molecules with biological targets. In medicine, it has potential therapeutic applications, including the development of new drugs. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, synthesis routes, and biological relevance of 7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and related compounds:

Compound Name Substituents Carboxylic Acid Position Molecular Weight (g/mol) Synthesis Method Biological Activity/Applications Reference
This compound Cl (C7) 1 ~215.65* Likely Petasis/Pomeranz–Fritsch–Bobbitt Potential enzyme inhibition (inferred)
6,7-Dimethoxy-1,2,3,4-THIQ-1-carboxylic acid OMe (C6, C7) 1 253.27 Petasis + Pomeranz–Fritsch–Bobbitt PA endonuclease, COMT inhibitors
7-Bromo-1,2,3,4-THIQ-1-carboxylic acid hydrochloride Br (C7) 1 337.00 Unspecified (commercially discontinued) Lab-scale biochemical research
5,7-Dichloro-1,2,3,4-THIQ-6-carboxylic acid hydrochloride Cl (C5, C7) 6 296.57 Unspecified (commercially discontinued) Not reported
7-Fluoro-1,2,3,4-THIQ-3-carboxylic acid hydrochloride F (C7) 3 233.65 Unspecified Structural analog studies
1-Oxo-1,2,3,4-THIQ-7-carboxylic acid Oxo (C1) 7 191.19 Commercial synthesis Intermediate in organic synthesis

*Calculated based on molecular formula C₁₀H₁₀ClNO₂.

Key Observations

Substituent Effects :

  • Halogens : Chlorine (Cl) and bromine (Br) at position 7 increase molecular weight and lipophilicity compared to methoxy (OMe) or hydrogen. The electron-withdrawing nature of Cl may enhance reactivity in electrophilic substitution or enzyme binding .
  • Methoxy Groups : The 6,7-dimethoxy derivative exhibits significant bioactivity (e.g., antiviral PA endonuclease inhibition), attributed to hydrogen-bonding interactions with enzyme active sites .

Position 3 or 6 analogs (e.g., 7-fluoro-3-carboxylic acid) may alter binding modes in biological systems .

Synthetic Routes: The Petasis reaction enables stereoselective introduction of substituents using chiral amines (e.g., (R)-phenylglycinol), while Pomeranz–Fritsch–Bobbitt cyclization constructs the THIQ core . For the 7-chloro derivative, substituting boronic acids or aldehydes with chlorine-containing precursors could yield the target compound.

Biological Activity

7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS Number: 1214066-85-9) is a compound belonging to the class of tetrahydroisoquinolines. Its unique structure, characterized by a chloro group at the 7th position and a carboxylic acid at the 1st position, positions it as a significant molecule in medicinal chemistry and biological research. This article explores its biological activity, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₈ClN
  • Molecular Weight : 167.635 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 267.7 °C
  • Melting Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to modulate the activity of specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound may exhibit effects such as:

  • Inhibition of Enzymatic Activity : It can inhibit enzymes related to neurodegenerative diseases.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

Antioxidant Activity

The compound has shown significant antioxidant activity, which is crucial in preventing oxidative damage in cells. This property is beneficial in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Case Studies and Research Findings

StudyFindings
Qian et al. (2019)Developed an efficient method for synthesizing enantiomerically pure tetrahydroisoquinoline carboxylic acids with potential applications in drug development .
MDPI Study (2021)Highlighted the compound's potential as a building block for synthesizing new drugs targeting Alzheimer's disease through its inhibitory effects on acetylcholinesterase (AChE) .
BenchChem AnalysisDiscussed the compound's role in studying small molecule interactions with biological targets, emphasizing its therapeutic applications.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other tetrahydroisoquinoline derivatives. However, the presence of the chloro group enhances its reactivity and biological activity compared to compounds like:

CompoundKey Features
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidLacks chloro substitution; different biological profile.
7-Chloro-1H-indole-2-carboxylic acidSimilar halogen substitution; varying pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and what intermediates are critical for structural validation?

  • Methodological Answer : The compound is typically synthesized via cyclization of halogenated precursors or through Pictet-Spengler reactions. Key intermediates include chloro-substituted tetrahydroisoquinoline cores, which are validated using NMR and high-resolution mass spectrometry (HRMS). For example, intermediates like methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate are hydrolyzed under basic conditions to yield carboxylic acid derivatives . Structural confirmation often involves single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated in studies of analogous tetrahydroisoquinoline derivatives .

Q. What analytical techniques are essential for confirming the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (≥95% purity threshold).
  • Spectroscopy : 1^1H/13^13C NMR for functional group analysis and stereochemical assignment. For example, coupling constants (JJ) in 1^1H NMR distinguish cis vs. trans diastereomers .
  • Mass Spectrometry : HRMS for molecular formula confirmation (e.g., C9_9H10_{10}ClN with MW 167.64) .
  • X-ray Crystallography : Resolves absolute configuration, as seen in studies of (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .

Q. What in vitro assays are used to screen the biological activity of tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • Antiproliferative Assays : MTT or SRB assays in cancer cell lines (e.g., colorectal adenocarcinoma HT-29), with IC50_{50} values reported .
  • Receptor Binding Studies : Radioligand displacement assays for opioid or adrenergic receptors, where the rigid tetrahydroisoquinoline scaffold mimics tyrosine conformations in receptor-ligand interactions .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials to enforce stereocontrol, as shown in the synthesis of (–)-6,7-dimethoxy derivatives .
  • Catalytic Asymmetric Synthesis : Pd-catalyzed cyclizations or organocatalysts (e.g., L-proline) to induce enantioselectivity. Yields >60% are achievable, as reported for fluoroquinolone intermediates .
  • Solvent/Additive Effects : Polar aprotic solvents (e.g., DMF) and additives like Cs2_2CO3_3 improve reaction efficiency and selectivity .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinolines?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophores. For instance, 7-chloro derivatives show enhanced anticancer activity compared to unsubstituted analogs .
  • Assay Standardization : Replicating studies under controlled conditions (e.g., pH, serum content) to minimize variability. Discrepancies in IC50_{50} values may arise from differences in cell line passage numbers or incubation times .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Modeling interactions with cytochrome P450 enzymes to predict metabolic stability.
  • QSAR Models : Correlating logP values (e.g., ~1.8 for 7-chloro derivatives) with membrane permeability .
  • Docking Studies : Virtual screening against target proteins (e.g., c-Met kinase) to prioritize derivatives for synthesis, as seen in fluoroquinolone research .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for 7-chloro-tetrahydroisoquinoline derivatives, while others show limited efficacy?

  • Methodological Answer :

  • Mechanistic Heterogeneity : Activity may depend on specific cancer types (e.g., colorectal vs. breast cancer models) .
  • Off-Target Effects : Chloro-substituted derivatives might inhibit non-target kinases, leading to variability. Profiling using kinase panels (e.g., Eurofins KinaseProfiler™) clarifies selectivity .
  • Solubility Limitations : Low aqueous solubility (common in carboxylic acid derivatives) can reduce bioavailability, necessitating formulation optimization (e.g., salt formation) .

Key Research Gaps

  • Synthetic Gaps : Limited data on C6–C17 alkyl chain derivatives and their impact on antibacterial activity .
  • Pharmacological Gaps : In vivo toxicology and BBB penetration studies are underreported for 7-chloro derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.